molecular formula C26H23N5O5 B11829320 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid CAS No. 1040393-13-2

4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid

Cat. No.: B11829320
CAS No.: 1040393-13-2
M. Wt: 485.5 g/mol
InChI Key: RPAFQKJNIISOHV-UHFFFAOYSA-N
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Description

4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid is a complex organic compound. It is characterized by the presence of multiple functional groups, including a fluorenylmethoxycarbonyl (Fmoc) group, a pyrrole ring, and an imidazole ring. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid typically involves multiple steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group. This is usually achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    Pyrrole and Imidazole Ring Formation: The pyrrole and imidazole rings are synthesized through cyclization reactions. These reactions often require specific catalysts and conditions, such as the use of palladium catalysts and high temperatures.

    Coupling Reactions: The protected amino acid is then coupled with other components using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated peptide synthesizers is also common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and imidazole rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, especially at the fluorenylmethoxycarbonyl group. Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.

    Bases: Sodium carbonate, triethylamine.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrrole and imidazole rings.

    Reduction Products: Reduced forms of the carbonyl groups.

    Substitution Products: Substituted derivatives at the fluorenylmethoxycarbonyl group.

Scientific Research Applications

4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid involves its ability to protect amino groups during chemical reactions. The fluorenylmethoxycarbonyl group acts as a protective group, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the controlled synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • **4-((9H-Fluoren-9-yl)methoxy)carbonylamino)butanoic acid
  • **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
  • **(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides

Uniqueness

4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid is unique due to its combination of functional groups, which allows for versatile applications in peptide synthesis and other chemical reactions. Its ability to protect amino groups while being easily deprotected under mild conditions makes it a valuable tool in organic synthesis.

Properties

CAS No.

1040393-13-2

Molecular Formula

C26H23N5O5

Molecular Weight

485.5 g/mol

IUPAC Name

4-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxylic acid

InChI

InChI=1S/C26H23N5O5/c1-30-12-15(11-21(30)24(32)29-22-13-31(2)23(28-22)25(33)34)27-26(35)36-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-13,20H,14H2,1-2H3,(H,27,35)(H,29,32)(H,33,34)

InChI Key

RPAFQKJNIISOHV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=N2)C(=O)O)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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